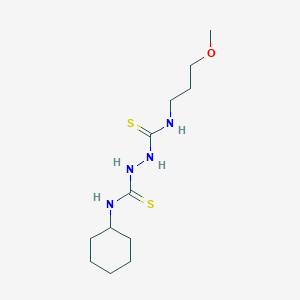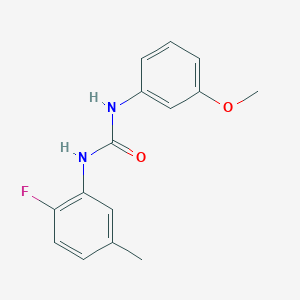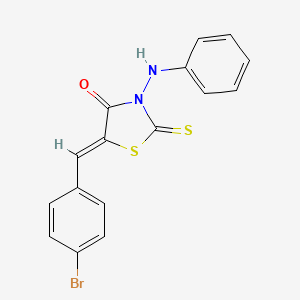
N-cyclohexyl-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide
Übersicht
Beschreibung
N-cyclohexyl-N'-(3-methoxypropyl)-1,2-hydrazinedicarbothioamide, commonly known as CMH, is a compound that has been extensively studied for its potential therapeutic applications. CMH belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of CMH is not fully understood. However, several studies have suggested that CMH exerts its biological effects through the inhibition of ribonucleotide reductase (RR), an enzyme that is involved in DNA synthesis. Inhibition of RR results in the depletion of intracellular deoxynucleoside triphosphate (dNTP) pools, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CMH has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CMH inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMH has also been reported to exhibit antiviral activity against several viruses, including HIV-1, hepatitis B virus, and dengue virus. In addition, CMH has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMH is its broad-spectrum activity against various types of cancer cells and viruses. In addition, CMH has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of CMH is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CMH. One area of interest is the development of new analogs of CMH with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of CMH and its potential use in the treatment of various diseases. Finally, studies are needed to investigate the potential use of CMH in combination with other therapeutic agents to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
CMH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, CMH has been reported to have neuroprotective and anti-inflammatory effects. Several studies have investigated the potential use of CMH in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3-methoxypropylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4OS2/c1-17-9-5-8-13-11(18)15-16-12(19)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFWXRKLDWBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(3-methoxypropyl)hydrazine-1,2-dicarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4846552.png)

![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)
![2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4846573.png)


![5-(benzylthio)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B4846587.png)
![3-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846598.png)
![N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4846606.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4846616.png)


![ethyl 4-amino-2-({2-[cyclohexyl(methyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4846642.png)
